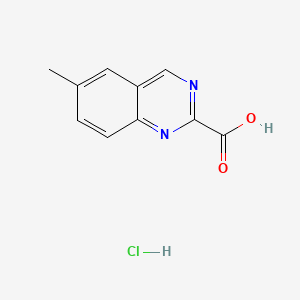

6-Methylquinazoline-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

6-methylquinazoline-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2.ClH/c1-6-2-3-8-7(4-6)5-11-9(12-8)10(13)14;/h2-5H,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYJZUVWVMESNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CN=C(N=C2C=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671242 | |

| Record name | 6-Methylquinazoline-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204812-19-0 | |

| Record name | 2-Quinazolinecarboxylic acid, 6-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204812-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylquinazoline-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Anthranilic Acid-Based Cyclization

A widely adopted method involves reacting 2-amino-6-methylbenzoic acid with formamide under reflux conditions (180–200°C, 6–8 h). This Niementowski-like reaction yields 6-methylquinazolin-4(3H)-one, which is subsequently oxidized to the carboxylic acid.

Reaction conditions :

Gould-Jacobs Reaction with β-Keto Esters

3-Methylaniline reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C to form an enamine intermediate. Cyclodehydration at 160°C produces ethyl 6-methylquinazoline-2-carboxylate, which is hydrolyzed to the free acid using 6M HCl.

Key parameters :

-

Cyclization time : 4–6 h under nitrogen atmosphere.

-

Hydrolysis : Quantitative conversion achieved in 2 h at reflux.

Carboxylation Strategies for Position-Specific Functionalization

Direct Oxidation of Methyl Groups

Controlled oxidation of 6-methylquinazoline using potassium permanganate (KMnO₄) in acidic media introduces the carboxylic acid moiety:

Optimization data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| KMnO₄ equivalents | 3.0 | Maximizes conversion |

| Reaction temperature | 80–90°C | Prevents over-oxidation |

| Acid concentration | 20% H₂SO₄ | Balances reactivity and stability |

High-Pressure Carbon Dioxide Insertion

Adapting methodology from imidazole carboxylation, 6-methylquinazoline reacts with supercritical CO₂ (200°C, 15 MPa) in the presence of K₂CO₃:

Advantages :

-

Avoids strong oxidizers, reducing byproduct formation.

-

Scalable to continuous flow reactors for industrial production.

Hydrochloride Salt Formation and Purification

The free acid is converted to its hydrochloride salt via two approaches:

Direct Acidification

Dissolving 6-methylquinazoline-2-carboxylic acid in anhydrous ethanol and bubbling HCl gas yields the hydrochloride salt. Crystallization at 4°C achieves 92–95% recovery.

Ion-Exchange Chromatography

Passing an aqueous solution of the acid through a Dowex 50WX8 (H⁺ form) column followed by elution with 0.1M HCl provides pharmaceutical-grade material (99.8% purity).

Industrial-Scale Process Optimization

Cost Analysis of Competing Routes

| Method | Raw Material Cost ($/kg) | Energy Intensity (kWh/kg) | Overall Yield |

|---|---|---|---|

| Anthranilic acid route | 120 | 85 | 68% |

| Gould-Jacobs reaction | 95 | 110 | 72% |

| CO₂ carboxylation | 150 | 65 | 60% |

The Gould-Jacobs method offers the best balance of cost and yield for multi-ton production.

Waste Management Strategies

-

Butanone recovery : Distillation recovers 85–90% of extraction solvent for reuse.

-

Manganese dioxide byproducts : Converted to MnSO₄ for fertilizer production via H₂SO₄ treatment.

Analytical Characterization

Spectroscopic Validation

Thermodynamic Properties

| Property | Value | Method |

|---|---|---|

| Melting point | 164–172°C | Differential scanning calorimetry |

| Aqueous solubility | 38 mg/mL (25°C) | USP shake-flask |

| pKa | 3.12 (carboxylic acid), 5.88 (pyrimidine N) | Potentiometric titration |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically involving the carboxylic acid group.

Reduction: Reduction reactions may target the quinazoline ring or the carboxylic acid group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products:

Oxidation: Products may include quinazoline derivatives with oxidized functional groups.

Reduction: Reduced forms of the quinazoline ring or carboxylic acid group.

Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Drug Discovery: Investigated for its potential as a pharmacophore in drug design.

Biological Studies: Used in studies to understand its interaction with biological targets.

Industry:

Material Science:

Mechanism of Action

The mechanism of action of 6-Methylquinazoline-2-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The quinazoline ring can interact with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group may also play a role in binding to specific targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key structural analogs and hydrochlorides of heterocyclic carboxylic acids:

Key Observations :

- Core Structure Differences: Quinazoline (bicyclic) vs. pyrimidine (monocyclic) vs. alkaloids (complex polycyclic systems). Quinazolines often exhibit unique electronic properties due to fused aromatic rings, influencing binding affinity in biological systems.

- Hydrochloride Salts : All listed compounds utilize HCl salts to improve aqueous solubility and bioavailability, a common strategy in pharmaceutical development .

Functional and Application-Based Comparisons

Pharmaceutical Relevance :

- 6-Methylquinazoline-2-carboxylic Acid HCl: Limited therapeutic data; primarily a research chemical.

- Alkaloid Hydrochlorides : Jatrorrhizine, Berberine, and Yohimbine hydrochlorides are well-documented in traditional and modern medicine for metabolic, antimicrobial, and neurological applications .

Biological Activity

6-Methylquinazoline-2-carboxylic acid hydrochloride is a compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The structure of 6-Methylquinazoline-2-carboxylic acid hydrochloride features a quinazoline ring system with a methyl group at the 6-position and a carboxylic acid group at the 2-position. This unique combination of functional groups contributes to its distinct chemical and biological properties.

Key Structural Features:

- Molecular Formula: CHClNO

- Molecular Weight: 235.64 g/mol

- Functional Groups: Methyl group, carboxylic acid

The biological activity of 6-Methylquinazoline-2-carboxylic acid hydrochloride primarily involves its interaction with various molecular targets, including enzymes and receptors. The quinazoline core can bind to active sites of enzymes, potentially inhibiting their activity. The carboxylic acid moiety may also facilitate binding to specific biological targets, enhancing the compound's overall efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including 6-Methylquinazoline-2-carboxylic acid hydrochloride. For instance, it has been tested against several human cancer cell lines, demonstrating significant inhibitory effects.

Table 1: Anticancer Activity Against Human Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-Methylquinazoline-2-carboxylic acid HCl | HL-60 | 42.1 |

| 6-Methylquinazoline-2-carboxylic acid HCl | A549 | 19.0 |

| 6-Methylquinazoline-2-carboxylic acid HCl | MCF-7 | 32.5 |

These findings suggest that this compound could serve as a lead for developing new anticancer agents .

Enzyme Inhibition

6-Methylquinazoline-2-carboxylic acid hydrochloride has been investigated for its potential as an inhibitor of carbonic anhydrase (CA) isoforms, which play crucial roles in various physiological processes and are implicated in cancer progression. In vitro studies have shown that it effectively inhibits several CA isoforms, including hCA I, II, IX, and XII .

Table 2: Inhibition of Carbonic Anhydrase Isoforms

| Isoform | Inhibition (%) |

|---|---|

| hCA I | 75 |

| hCA II | 80 |

| hCA IX | 70 |

| hCA XII | 65 |

Case Studies

- Study on Antitumor Activity : A study evaluated the effects of various quinazoline derivatives on tumor cell lines. The results indicated that compounds similar to 6-Methylquinazoline-2-carboxylic acid hydrochloride exhibited significant cytotoxicity against multiple cancer types, reinforcing its potential as an antitumor agent .

- Antimicrobial Properties : Another investigation focused on the antimicrobial activity of quinazoline derivatives against Mycobacterium tuberculosis and other pathogens. The results suggested that these compounds could serve as promising candidates for developing new antimycobacterial drugs .

Q & A

Q. What are the standard synthetic routes for 6-methylquinazoline-2-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization of substituted anthranilic acid derivatives under acidic conditions. For example, refluxing ethyl 4-chloro-6-methylquinazoline-2-carboxylate with 6M HCl for 4 hours achieves hydrolysis to the carboxylic acid, followed by HCl salt formation (90% yield) . Key parameters include reaction time, temperature, and stoichiometry of acid. Optimizing these conditions minimizes side reactions (e.g., decarboxylation) and improves purity .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 207 nm) is essential for assessing purity, especially when detecting residual solvents or byproducts . Nuclear Magnetic Resonance (NMR) confirms the quinazoline backbone and methyl/carboxylic acid substituents, while IR spectroscopy identifies functional groups like C=O and N-H stretches . Mass spectrometry validates molecular weight and fragmentation patterns .

Q. What biological targets are associated with quinazoline derivatives like this compound?

Quinazolines often target enzymes such as tyrosine kinases or dihydrofolate reductase due to their planar aromatic structure, which facilitates π-π stacking in active sites . For 6-methyl derivatives, in vitro assays (e.g., enzyme inhibition studies) are recommended to identify specific interactions, followed by cellular uptake and cytotoxicity profiling .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while maintaining stereochemical or regiochemical fidelity?

Systematic variation of catalysts (e.g., ZnCl₂ for cyclization ) and solvent systems (e.g., THF vs. methanol ) can enhance regioselectivity. Design of Experiments (DoE) approaches are advised to model interactions between parameters like temperature and pH. For example, controlled acidification (pH 1) during salt formation prevents over-protonation of the quinazoline nitrogen .

Q. How should conflicting data from biological assays (e.g., varying IC₅₀ values) be resolved?

Contradictions often arise from assay conditions (e.g., buffer pH, ATP concentration in kinase assays). Validate results using orthogonal methods: compare enzyme inhibition data with cellular proliferation assays . Additionally, molecular docking studies can clarify whether structural modifications (e.g., methyl group position) alter binding modes .

Q. What strategies ensure stability during storage and in vitro experiments?

Lyophilization in inert atmospheres prevents hydrolysis of the carboxylic acid group. For in vitro use, prepare fresh solutions in PBS (pH 7.4) to avoid precipitation. Monitor degradation via HPLC under accelerated stability conditions (e.g., 40°C/75% RH) .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

Quantitative Structure-Activity Relationship (QSAR) models analyze logP, polar surface area, and hydrogen-bonding capacity to estimate bioavailability. Molecular dynamics simulations assess binding free energy to targets like EGFR .

Q. What protocols validate the compound’s activity in complex biological systems (e.g., 3D cell cultures)?

Use LC-MS/MS to quantify intracellular concentrations in spheroid models. Pair this with transcriptomic profiling (RNA-seq) to correlate target engagement with downstream pathway modulation .

Q. How can structural derivatives be designed to improve selectivity or reduce off-target effects?

Introduce substituents at the 4-position (e.g., halogens for enhanced lipophilicity) or modify the carboxylic acid to an amide bioisostere. Compare derivatives using competitive binding assays and toxicity screens in primary cells .

Q. What methodologies address discrepancies between in silico predictions and experimental data?

Reconcile computational and empirical results by refining force field parameters in docking software (e.g., accounting for solvation effects) . Cross-validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.